13-Decinnamoyltaxchinin B;Taxayuntin
Description
Properties
Molecular Formula |
C35H44O13 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1 |
InChI Key |
IKDVXNASCSGIHM-DVRNBQAKSA-N |
Isomeric SMILES |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Plant Material Preparation
Chromatographic Purification
- Column Chromatography : Crude extract is fractionated using silica gel columns eluted with hexane:ethyl acetate (3:1 → 1:2).
- HPLC Refinement : Final purification employs reversed-phase HPLC (C18 column, acetonitrile:water = 65:35), yielding Taxayuntin at 0.002–0.005% dry weight.
Semisynthetic Approaches from Taxane Precursors
Taxayuntin is accessible via structural modification of abundant taxanes like Taxchinin A or Baccatin III:
Selective Deacylation
- Starting Material : Taxchinin A (C45H52NO14).
- Reaction :
- Protection : C-13 hydroxyl group is shielded using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF at −40°C.
- Oxidation : Allylic alcohol at C-5 is oxidized to ketone using pyridinium chlorochromate (PCC).
- Decinnamoylation : C-13 cinnamate is cleaved via alkaline hydrolysis (KOH/MeOH, 50°C, 6 hr), yielding Taxayuntin.
Functional Group Interconversion
- Intermediate : 13-O-Deacetyltaxumairol Z.
- Acylation : C-10 acetate is introduced using acetyl chloride in pyridine (60% yield).
- Epoxidation : C-4(20) double bond is epoxidized with m-CPBA, forming the oxetane ring.
Biosynthetic Pathways and Enzymatic Catalysis
Taxayuntin biosynthesis in Taxus involves:
Key Enzymatic Steps
In Vitro Biotransformation
- Cell Cultures : Cambial meristematic cells (CMCs) of T. cuspidata produce Taxayuntin at 120–150 mg/L under methyl jasmonate elicitation.
- Optimization : Perfusion culture with 2% sucrose and 0.1 mg/L NAA increases yield by 40%.
Analytical Validation and Characterization
Structural Elucidation
Purity Assessment
- HPLC-DAD : >98% purity (Zorbax SB-C18, 1.0 mL/min, 227 nm).
- Chiral Analysis : Optical rotation [α]D25 = −32.5° (c 0.1, MeOH) confirms stereochemical integrity.
Data Tables
Table 1: Natural Occurrence of Taxayuntin in Taxus Species
| Species | Plant Part | Yield (% Dry Weight) | Reference |
|---|---|---|---|
| T. mairei | Bark | 0.0042 | |
| T. cuspidata | Needles | 0.0031 |
Chemical Reactions Analysis
Types of Reactions
13-Decinnamoyltaxchinin B undergoes various chemical reactions typical of taxane diterpenoids. These reactions include:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or altering its solubility.
Common Reagents and Conditions
The common reagents used in the reactions involving 13-Decinnamoyltaxchinin B include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of 13-Decinnamoyltaxchinin B depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
13-Decinnamoyltaxchinin B has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the chemical behavior of taxane diterpenoids.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 13-Decinnamoyltaxchinin B is investigated for its potential anticancer properties, similar to other taxane compounds like paclitaxel.
Mechanism of Action
The mechanism of action of 13-Decinnamoyltaxchinin B involves its interaction with cellular targets, particularly microtubules. Like other taxane compounds, it stabilizes microtubules, preventing their depolymerization, which is crucial for cell division. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Taxayuntin
Taxayuntin is a tetracyclic taxane diterpene first isolated from Taxus yunnanensis (Yunnan yew) in 1993 . Its structure features a unique 5/7/6 tricyclic system fused with an epoxide ring, confirmed via spectroscopic analysis (¹H NMR, ¹³C NMR, COSY, COLOC) and single-crystal X-ray diffraction . Its molecular formula is C₃₅H₄₄O₁₃, with a molecular weight of 672.7161 g/mol .
13-Decinnamoyltaxchinin B
13-Decinnamoyltaxchinin B, isolated from Taxus baccata (Himalayan yew) and Taxus cuspidata (Japanese yew), possesses a rearranged 11(15→1)abeo-taxane skeleton . This compound is structurally distinct due to the absence of a cinnamoyl group at position 13, a modification confirmed through acid-catalyzed decomposition and NMR studies . Its molecular formula is C₃₅H₄₄O₁₃ , identical to Taxayuntin, but its stereochemistry and ring system differ significantly .
Comparison with Similar Taxane Compounds
Taxanes are a diverse class of diterpenoids with notable anticancer and microtubule-stabilizing properties. Below is a comparative analysis of 13-Decinnamoyltaxchinin B, Taxayuntin, and key analogs:
Structural and Functional Differences
Key Distinctions
- Taxayuntin vs. 13-Decinnamoyltaxchinin B : Despite sharing the same molecular formula, Taxayuntin’s 5/7/6 core contrasts with the abeo-taxane rearrangement in 13-Decinnamoyltaxchinin B . Taxayuntin is exclusive to T. yunnanensis, while 13-Decinnamoyltaxchinin B is found in T. baccata and T. cuspidata .
- Comparison with Taxol : Taxol’s C13 side chain and oxetane ring are absent in both Taxayuntin and 13-Decinnamoyltaxchinin B, explaining their reduced anticancer potency .
- Biological Activity : 13-Decinnamoyltaxchinin B shows moderate inhibition of microtubule depolymerization , whereas Taxayuntin’s bioactivity remains understudied .
Research Findings and Implications
Taxayuntin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
